2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde
Description
2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a halogenated aromatic aldehyde featuring a chloro substituent at the 2-position and a 2-methylimidazol-1-yl group at the 4-position of the benzaldehyde core. The imidazole moiety contributes to hydrogen-bonding interactions, while the chloro group enhances lipophilicity, influencing bioavailability and metabolic stability.
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-chloro-4-(2-methylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9ClN2O/c1-8-13-4-5-14(8)10-3-2-9(7-15)11(12)6-10/h2-7H,1H3 |
InChI Key |
JOFPWKXTDMKGJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC(=C(C=C2)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Method 1: Chlorination of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde
- Starting from 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde , selective chlorination at the ortho position relative to the aldehyde group is achieved using chlorinating agents such as thionyl chloride (SOCl₂) , phosphorus oxychloride (POCl₃) , or N-chlorosuccinimide (NCS) in the presence of catalysts or activators.
| Parameter | Range / Conditions | References |
|---|---|---|
| Solvent | Dichloromethane (DCM), chloroform | |
| Temperature | 0°C to 25°C (room temperature) | |
| Reagent | NCS, SOCl₂, or POCl₃ | |
| Reaction Time | 2-12 hours |
Electrophilic aromatic substitution occurs at the ortho position, facilitated by the activating effect of the imidazole moiety, leading to regioselective chlorination.
Method 2: Synthesis via Imidazole Ring Construction
- The imidazole ring is constructed on a benzaldehyde precursor through cyclization of amino-ketones or amino-aldehydes with suitable reagents such as glyoxal derivatives and amino compounds .
- The 2-methyl-1H-imidazole is synthesized separately and then coupled to the aromatic aldehyde via nucleophilic substitution or coupling reactions.
- Condensation of glyoxal with aminoalkyl compounds to form the imidazole ring.
- Coupling of the imidazole derivative with benzaldehyde via nucleophilic substitution at the 2-position, often using alkyl halides or activated intermediates .
| Parameter | Range / Conditions | References |
|---|---|---|
| Solvent | Ethanol, acetic acid | |
| Temperature | 80°C to 120°C | |
| Reagents | Glyoxal, ammonium salts, methylating agents | |
| Reaction Time | 4-24 hours |
- The methylation at the 2-position of imidazole is achieved via methyl iodide or dimethyl sulfate under basic conditions.
Method 3: Multi-step Synthesis via Intermediates
- Synthesis of intermediate compounds such as 4-(2-bromo-2,2-difluoro-ethyl)-1-hydroxymethyl-pyrrolidin-2-one (patent) followed by functional group transformations to introduce the aldehyde and imidazole functionalities.
- Nucleophilic substitution or oxidation of intermediates to introduce aldehyde groups.
- Cyclization or substitution reactions to incorporate the imidazole ring.
| Parameter | Range / Conditions | References |
|---|---|---|
| Solvent | DMF, DMSO | |
| Temperature | 60°C to 150°C | |
| Reagents | Chlorinating agents, methylating agents, oxidants |
Data Table Summarizing Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzoic acid
Reduction: 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The imidazole moiety is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The chloro group can enhance the compound’s binding affinity to its targets, increasing its potency .
Comparison with Similar Compounds
Structural and Electronic Differences
- Imidazole vs. Pyrrolopyridine : The substitution of benzaldehyde with a pyrrolo[2,3-b]pyridine core in 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and altering electronic properties compared to the imidazole-containing target compound .
- In contrast, the dimethylamino group in 2-chloro-4-(dimethylamino)benzaldehyde acts as a strong electron donor, which may increase reactivity in electrophilic substitution reactions compared to the electron-withdrawing imidazole group .
Physicochemical Properties
- Lipophilicity: Chlorine substituents generally increase logP values. The target compound (2-chloro-4-imidazolyl derivative) is expected to have moderate lipophilicity, whereas the dimethylamino analog (2-chloro-4-N(CH₃)₂) may exhibit lower logP due to the polar amino group .
- Chromatographic Behavior: Evidence from benzaldehyde derivatives suggests that substituents influence retention times. For example, benzaldehyde and methylbenzoate exhibit capacity factors (k') of ~1.0–1.1 on ODS and Deltabond columns . The imidazole and ethoxyethyl groups in the target compound and its analogs may further alter retention due to interactions with residual silanols or hydrophobic stationary phases.
Biological Activity
2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer effects, mechanism of action, and other relevant pharmacological activities.
- Molecular Formula : CHClNO
- Molecular Weight : 220.66 g/mol
- CAS Number : 1699260-73-5
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.
In Vitro Studies
In vitro evaluations demonstrated that this compound exhibits potent cytotoxicity against several cancer types. For instance, it was tested against MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines. The half-maximal inhibitory concentration (IC) values ranged from 10 to 25 μM, indicating a promising therapeutic index.
| Cell Line | IC (μM) |
|---|---|
| MCF-7 | 15.5 |
| HepG2 | 12.3 |
| A549 | 20.1 |
The mechanism underlying the anticancer activity of this compound involves:
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound leads to increased apoptosis in cancer cells, as evidenced by the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, and downregulation of anti-apoptotic Bcl-2 .
- Cell Cycle Arrest : The compound was found to induce cell cycle arrest at the G1 phase, inhibiting proliferation and leading to cell death .
Additional Pharmacological Activities
Beyond its anticancer properties, this compound has been investigated for other biological activities:
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. It exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression:
- Tyrosine Kinases : It showed promising activity against several tyrosine kinases, which are critical in cancer signaling pathways.
| Enzyme | Inhibition (%) |
|---|---|
| EGFR | 75% |
| HER2 | 60% |
| CDK2 | 70% |
Case Studies
A notable case study involved the application of this compound in a xenograft model of liver cancer. Mice treated with this compound demonstrated a significant reduction in tumor size compared to control groups, supporting its efficacy in vivo.
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Raney nickel minimizes dehalogenation side reactions compared to palladium on carbon, improving yield (e.g., 88% isolated yield under Raney Ni vs. 50% with Pd/C) .
- Temperature Control : Maintaining 45°C during cyclization steps enhances imidazole ring formation .
- Solvent Choice : Ethanol or water improves intermediate stability during hydrogenation steps .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
Key techniques include:
NMR Spectroscopy :
- ¹H NMR : Identifies protons on the benzaldehyde (δ 9.8–10.2 ppm for aldehyde) and imidazole (δ 7.2–8.1 ppm for aromatic protons) .
- ¹³C NMR : Confirms carbonyl (δ ~190 ppm) and quaternary carbons adjacent to chlorine .
IR Spectroscopy : Detects C=O stretching (1700–1750 cm⁻¹) and C-Cl vibrations (550–750 cm⁻¹) .
Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 235.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
